molecular formula C10H9N3O2 B2624710 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid CAS No. 1146292-92-3

6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2624710
CAS No.: 1146292-92-3
M. Wt: 203.201
InChI Key: DVJLPOSAQIDZLX-UHFFFAOYSA-N
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Description

6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol . This compound is characterized by its unique triazine ring structure, which is fused with a benzene ring and substituted with an ethyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl-substituted benzene derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 6-Methylbenzo[e][1,2,4]triazine-3-carboxylic acid
  • 6-Propylbenzo[e][1,2,4]triazine-3-carboxylic acid
  • 6-Butylbenzo[e][1,2,4]triazine-3-carboxylic acid

Comparison: Compared to its analogs, 6-Ethylbenzo[e][1,2,4]triazine-3-carboxylic acid exhibits unique properties due to the presence of the ethyl group. This substitution can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

6-ethyl-1,2,4-benzotriazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-2-6-3-4-7-8(5-6)11-9(10(14)15)13-12-7/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJLPOSAQIDZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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